molecular formula C14H20Cl3N4O4P B12713690 Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-(3-chlorophenyl)-N-hydroxy-, P-oxide CAS No. 97139-31-6

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-(3-chlorophenyl)-N-hydroxy-, P-oxide

Cat. No.: B12713690
CAS No.: 97139-31-6
M. Wt: 445.7 g/mol
InChI Key: VQFPCEICHMJPIK-UHFFFAOYSA-N
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Description

The compound “Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(3-chlorophenyl)-N-hydroxy-, P-oxide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique combination of functional groups, including urea, chloroethyl, oxazaphosphorin, and chlorophenyl, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds that contain the necessary functional groups. Common synthetic routes may include:

    Formation of the oxazaphosphorin ring: This step might involve the reaction of a suitable amine with a chloroethyl phosphate derivative under controlled conditions.

    Introduction of the urea group: This can be achieved by reacting an isocyanate with an amine-containing intermediate.

    Attachment of the chlorophenyl group: This step may involve a nucleophilic substitution reaction where a chlorophenyl derivative reacts with an intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the oxazaphosphorin ring suggests potential oxidation reactions, possibly leading to the formation of phosphine oxides.

    Reduction: Reduction reactions might target the chloroethyl groups, potentially converting them to ethyl groups.

    Substitution: The chloroethyl and chlorophenyl groups are likely sites for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) might be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be employed.

    Substitution: Nucleophiles such as amines or thiols might be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while substitution reactions could produce derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, the compound might be investigated for its potential as a biochemical probe or as a precursor to biologically active molecules.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activity, given the presence of chloroethyl groups known for their cytotoxic effects.

Industry

In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    DNA Alkylation: The chloroethyl groups might alkylate DNA, leading to cytotoxic effects.

    Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites or by modifying key amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    Cyclophosphamide: A well-known chemotherapeutic agent with a similar oxazaphosphorin ring structure.

    Ifosfamide: Another chemotherapeutic agent with structural similarities.

Uniqueness

The unique combination of functional groups in “Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(3-chlorophenyl)-N-hydroxy-, P-oxide” might confer distinct chemical reactivity and biological activity compared to similar compounds. This could make it a valuable candidate for further research and development.

Properties

CAS No.

97139-31-6

Molecular Formula

C14H20Cl3N4O4P

Molecular Weight

445.7 g/mol

IUPAC Name

1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-3-(3-chlorophenyl)-1-hydroxyurea

InChI

InChI=1S/C14H20Cl3N4O4P/c15-5-7-20(8-6-16)26(24)19-13(4-9-25-26)21(23)14(22)18-12-3-1-2-11(17)10-12/h1-3,10,13,23H,4-9H2,(H,18,22)(H,19,24)

InChI Key

VQFPCEICHMJPIK-UHFFFAOYSA-N

Canonical SMILES

C1COP(=O)(NC1N(C(=O)NC2=CC(=CC=C2)Cl)O)N(CCCl)CCCl

Origin of Product

United States

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